
4-Fenil-2-(piperazin-1-il)quinazolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Phenyl-2-(piperazin-1-yl)quinazoline” is a compound that contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a phenyl group and a piperazine ring . It’s worth noting that the exact properties and activities of this specific compound may vary depending on the presence and position of any additional substituents .
Molecular Structure Analysis
The molecular structure of “4-Phenyl-2-(piperazin-1-yl)quinazoline” would consist of a quinazoline core with a phenyl group and a piperazine ring attached. The exact structure would depend on the specific substituents present on these groups . For example, in one study, the structures of similar compounds were elucidated by single crystal X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving “4-Phenyl-2-(piperazin-1-yl)quinazoline” would depend on the specific substituents present on the phenyl and piperazine groups. Quinazoline derivatives have been known to exhibit a wide range of biological activities, which could involve various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Phenyl-2-(piperazin-1-yl)quinazoline” would depend on the specific substituents present on the phenyl and piperazine groups. For example, in one study, the synthesized compounds were characterized by FT-IR, 1H NMR, 13C NMR and LCMS .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de quinazolina, incluyendo 4-Fenil-2-(piperazin-1-il)quinazolina, han mostrado poseer propiedades anticancerígenas significativas . Se han utilizado en el desarrollo de nuevas clases de agentes antibacterianos debido a la aparición de cepas bacterianas resistentes a los medicamentos .
Propiedades Antiinflamatorias
Estos compuestos también han mostrado actividades antiinflamatorias . Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos para tratar afecciones asociadas con la inflamación.
Propiedades Antibacterianas
Los derivados de quinazolina han demostrado propiedades antibacterianas . Esto ha llevado a su uso en el desarrollo de nuevos antibióticos, especialmente frente a la creciente resistencia a los antibióticos.
Efectos Analgésicos
Se ha descubierto que estos compuestos tienen efectos analgésicos (alivian el dolor) . Esto podría conducir potencialmente al desarrollo de nuevos medicamentos para el manejo del dolor.
Propiedades Antivirales
Los derivados de quinazolina han mostrado propiedades antivirales . Esto sugiere aplicaciones potenciales en el tratamiento de diversas infecciones virales.
Actividad Antioxidante
Estos compuestos han demostrado actividad antioxidante . Esto podría tener aplicaciones potenciales en la prevención y el tratamiento de enfermedades causadas por el estrés oxidativo.
Propiedades Antimaláricas
Los derivados de quinazolina han mostrado propiedades antimaláricas . Esto sugiere aplicaciones potenciales en el tratamiento de la malaria.
Efectos Antihipertensivos
Se ha descubierto que estos compuestos tienen efectos antihipertensivos . Esto podría conducir potencialmente al desarrollo de nuevos medicamentos para el manejo de la presión arterial alta.
Mecanismo De Acción
Target of Action
4-Phenyl-2-(piperazin-1-yl)quinazoline, also known as PPQ, is a chemical compound that has shown potential in various scientific and industrial applications. The primary targets of PPQ are the Werner (WRN) helicases . These are enzymes that play a crucial role in DNA replication and repair, and their inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
PPQ interacts with its targets, the WRN helicases, by binding to their active sites and inhibiting their function . This interaction disrupts the normal process of DNA replication and repair, leading to genomic instability . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of WRN helicases by PPQ affects several biochemical pathways related to DNA replication and repair . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Result of Action
The result of PPQ’s action is the inhibition of WRN helicases, leading to genomic instability and the promotion of tumor cell growth . Some derivatives of PPQ have shown excellent inhibitory activity against different cancer cell lines . For example, compounds 6a, 8i, and 13a exhibited better antiproliferative activity against K562 cells than did paclitaxel, doxorubicin, and NSC 617145 .
Safety and Hazards
The safety and hazards associated with “4-Phenyl-2-(piperazin-1-yl)quinazoline” would depend on its specific biological activity and the nature of its interaction with biological systems. For example, some compounds with a piperazine moiety are known to be harmful if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
4-phenyl-2-piperazin-1-ylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)20-18(21-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOIDTTXZUMBPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


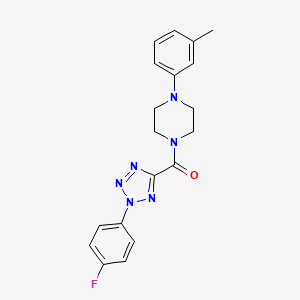
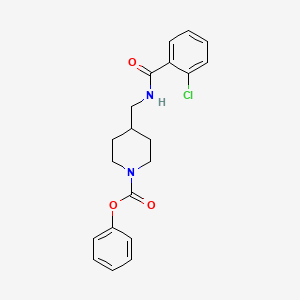
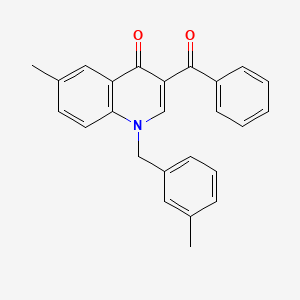
![N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2377748.png)
![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377749.png)
![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)
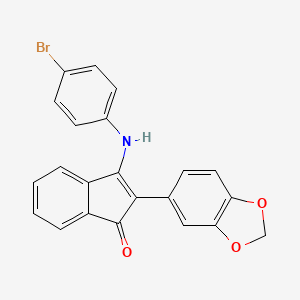

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)
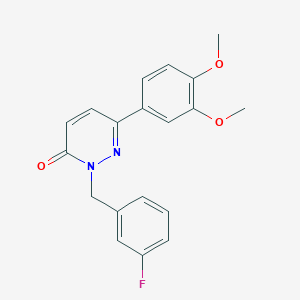
![Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2377761.png)
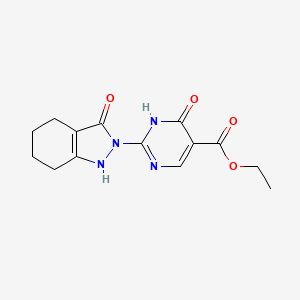
![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2377763.png)